1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of various heterocyclic compounds, which like the specified compound, involve complex structures that may have potential applications in medicinal chemistry and material science. For instance, novel syntheses have been developed for hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines using succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, highlighting a method to produce heterocyclic compounds with potentially similar structural features (Katritzky et al., 2000).
Potential Applications
- Biological Activity : Some research focuses on the synthesis of imidazo[1,2-a]pyridines with potential as antiulcer agents, emphasizing the exploration of heterocyclic compounds for therapeutic purposes (Starrett et al., 1989).
- Antioxidant Properties : Studies have also investigated the antioxidant activity of related heterocyclic compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, indicating the potential for these structures in combating oxidative stress (Tumosienė et al., 2019).
Molecular Docking and Antiviral Activity
- Molecular Docking Studies : Research on pyridine and fused pyridine derivatives has included molecular docking screenings towards specific targets, suggesting the use of heterocyclic compounds in drug discovery and development (Flefel et al., 2018).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h1,4-10,15H,11-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBGSSFUSPPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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